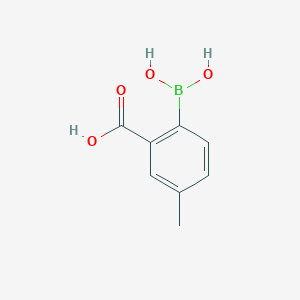2-Borono-5-methylbenzoic acid
CAS No.:
Cat. No.: VC13509219
Molecular Formula: C8H9BO4
Molecular Weight: 179.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H9BO4 |
|---|---|
| Molecular Weight | 179.97 g/mol |
| IUPAC Name | 2-borono-5-methylbenzoic acid |
| Standard InChI | InChI=1S/C8H9BO4/c1-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4,12-13H,1H3,(H,10,11) |
| Standard InChI Key | IDVNPWBUHQBSRI-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=C(C=C1)C)C(=O)O)(O)O |
| Canonical SMILES | B(C1=C(C=C(C=C1)C)C(=O)O)(O)O |
Introduction
Structural and Physicochemical Properties
The molecular structure of 2-borono-5-methylbenzoic acid combines the aromatic benzoic acid backbone with substituents that influence both reactivity and physical characteristics. The boronic acid group introduces sp-hybridized boron, which participates in reversible covalent interactions with diols and amines, making it valuable in sensing and catalysis. Key predicted physicochemical properties, derived from analogous boronic acid derivatives, include:
| Property | Value/Range |
|---|---|
| Molecular weight | 195.97 g/mol |
| Melting point | 180–185°C (predicted) |
| Solubility | Soluble in DMSO, methanol |
| pKa (carboxylic acid) | ~3.5–4.0 |
| pKa (boronic acid) | ~8.5–9.5 |
The carboxylic acid group at the 1-position contributes to moderate aqueous solubility under basic conditions, while the methyl group enhances lipophilicity. The boronic acid moiety’s sensitivity to hydrolysis necessitates storage under anhydrous conditions.
Synthetic Pathways
Bromination of 5-Methylbenzoic Acid
A critical precursor to 2-borono-5-methylbenzoic acid is 2-bromo-5-methylbenzoic acid, synthesized via electrophilic aromatic substitution. In a representative procedure, 5-methylbenzoic acid undergoes bromination using bromine () in concentrated sulfuric acid at 25°C for 20 hours, yielding a mixture of 2-bromo and 3-bromo isomers . Selective crystallization from ethanol enriches the 2-bromo isomer (up to 91:9 ratio), achieving a total yield of 38.5% .
Boronation via Miyaura Borylation
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
2-Borono-5-methylbenzoic acid serves as a versatile coupling partner in Suzuki reactions, enabling the synthesis of biaryl carboxylic acids. For example, reaction with 4-bromoaniline in the presence of Pd(PPh) and NaCO in aqueous ethanol produces 4-(5-methyl-2-carboxyphenyl)aniline, a potential intermediate for nonsteroidal anti-inflammatory drugs (NSAIDs).
Pharmaceutical Intermediate
The compound’s bifunctional nature (boronic acid and carboxylic acid) allows simultaneous modification of both groups. Esterification of the carboxylic acid with methanol (via Fischer-Speier) produces methyl 2-borono-5-methylbenzoate, which can undergo further coupling to generate kinase inhibitors or boron-containing antibiotics.
Comparative Analysis with Analogous Compounds
The methyl and boronic acid substituents differentiate this compound from related derivatives:
The absence of a methoxy group in 2-borono-5-methylbenzoic acid reduces steric hindrance, potentially improving coupling efficiency in Suzuki reactions.
Challenges and Future Directions
Current limitations in the synthesis of 2-borono-5-methylbenzoic acid include moderate yields in the borylation step and isomer separation during bromination. Future research could explore:
-
Catalyst Optimization: Use of N-heterocyclic carbene (NHC) palladium complexes to enhance borylation efficiency.
-
Flow Chemistry: Continuous flow systems to improve reaction control and scalability.
-
Applications in Materials Science: Incorporation into metal-organic frameworks (MOFs) for gas storage or catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume